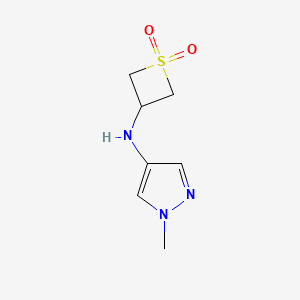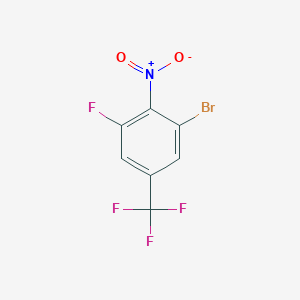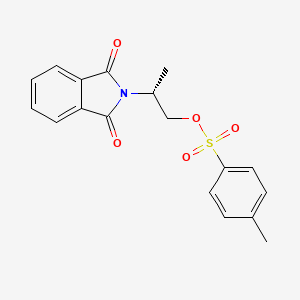
(R)-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as isoindolinones. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The presence of a sulfonate group and a chiral center makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.
Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone core.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonate groups.
Medicine
Potential medical applications might include the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the manufacture of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonate group, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- (S)-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- N-(4-Methylbenzenesulfonyl)phthalimide
Uniqueness
The uniqueness of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate lies in its chiral center and the presence of both an isoindolinone core and a sulfonate group. This combination of features makes it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C18H17NO5S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
[(2R)-2-(1,3-dioxoisoindol-2-yl)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO5S/c1-12-7-9-14(10-8-12)25(22,23)24-11-13(2)19-17(20)15-5-3-4-6-16(15)18(19)21/h3-10,13H,11H2,1-2H3/t13-/m1/s1 |
Clé InChI |
NQQWBOYKFRRXER-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


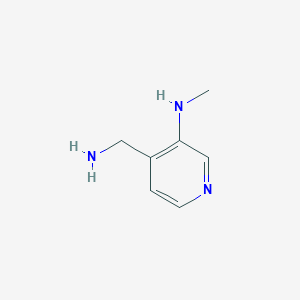
![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
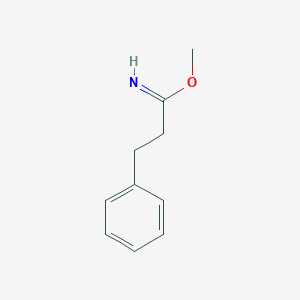
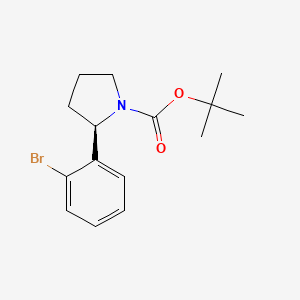
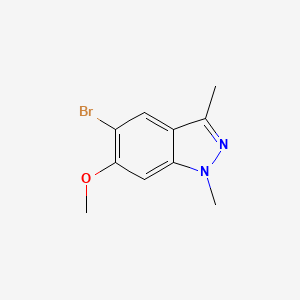
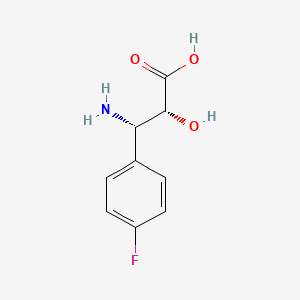

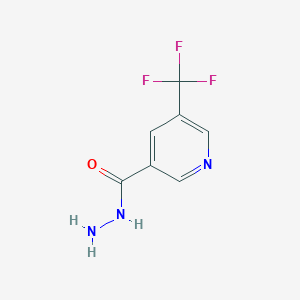


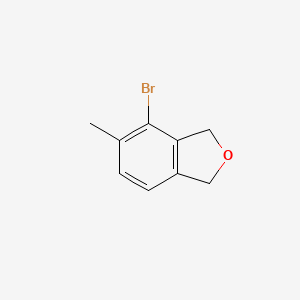
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)
